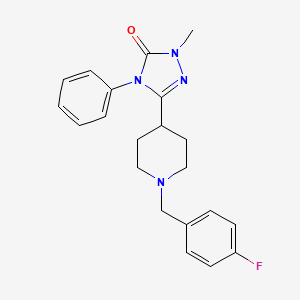
3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety and a fluorobenzyl group may influence its interaction with biological targets.
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole class exhibit significant antifungal properties. The compound's structure suggests potential efficacy against various fungal pathogens. A study highlighted that triazole derivatives can inhibit ergosterol synthesis, crucial for fungal cell membrane integrity .
Opioid Receptor Interaction
Given the structural similarities to known opioid ligands, there is potential for this compound to interact with opioid receptors. Biased ligands at these receptors have been shown to produce selective pharmacological effects. For instance, compounds with similar structures have demonstrated varying degrees of G-protein bias and β-arrestin recruitment, which are critical for therapeutic outcomes in pain management .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperidine and triazole components can significantly alter biological activity. For example:
- Fluorination : The presence of fluorine in the benzyl group has been associated with increased binding affinity to target receptors.
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance selectivity towards specific receptor subtypes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents, indicating its potential as a therapeutic candidate.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antifungal | Moderate inhibition of Candida spp. | |
| Opioid receptor binding | Potential analgesic effects | |
| G-protein bias | Selective signaling pathway activation |
Case Studies
-
Case Study on Antifungal Efficacy :
A recent study evaluated several triazole derivatives, including our compound of interest, against clinical isolates of Candida. Results indicated that modifications in the triazole ring significantly impacted antifungal potency. -
Opioid Receptor Studies :
Research on similar compounds revealed that structural modifications could lead to biased signaling at opioid receptors, suggesting a pathway for developing safer analgesics with reduced side effects.
Propriétés
IUPAC Name |
5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANIIICFHBPEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














